3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid
CAS No.:
Cat. No.: VC16692941
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O4 |
|---|---|
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13) |
| Standard InChI Key | VUPCHIRIDPAYAQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)O)C=CC(=O)O |
Introduction
Structural Characteristics and Electronic Properties
Molecular Architecture
The compound’s structure comprises a propenoic acid chain (CH₂=CH–COOH) attached to a 3-hydroxy-5-methoxyphenyl ring. This arrangement creates a planar conjugated system extending from the aromatic ring through the double bond to the carboxylic acid group. Key structural features include:
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Substituent Positioning: The meta-hydroxy (C3) and para-methoxy (C5) groups relative to the propenoic acid attachment point induce distinct electronic effects. The hydroxyl group acts as an electron donor through resonance, while the methoxy group provides moderate electron donation via inductive effects.
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Tautomeric Potential: The α,β-unsaturated carboxylic acid moiety allows keto-enol tautomerism, though the enol form predominates in solution due to conjugation stabilization.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid |
| LogP (Octanol-Water) | 1.2 ± 0.3 (Predicted) |
| pKa (Carboxylic Acid) | 4.7 ± 0.2 |
| pKa (Phenolic -OH) | 9.8 ± 0.4 |
Synthetic Methodologies
Laboratory-Scale Synthesis
The Knoevenagel condensation remains the most widely employed route for constructing the α,β-unsaturated carboxylic acid framework. A typical protocol involves:
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Aldehyde Preparation: 3-Hydroxy-5-methoxybenzaldehyde is synthesized via selective O-methylation of 3,5-dihydroxybenzaldehyde using dimethyl sulfate under basic conditions.
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Condensation Reaction: The aldehyde reacts with malonic acid in refluxing pyridine, with piperidine as a catalyst, to form the target compound through dehydration.
Critical Parameters:
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Temperature: 80–100°C
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Reaction Time: 6–8 hours
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Yield Optimization: 68–75% through iterative solvent removal
Industrial Production Challenges
Scaling this synthesis introduces complexities:
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Purification Demands: The product’s polarity necessitates chromatographic separation from unreacted starting materials and positional isomers.
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Byproduct Formation: Competing reactions at elevated temperatures include:
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Decarboxylation to styrene derivatives
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Transesterification if alcohol solvents are present
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Table 2: Comparative Synthesis Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Knoevenagel | Piperidine | Pyridine | 72 | 95 |
| Microwave-Assisted | DBU | DMF | 85 | 98 |
| Continuous Flow | ZrO₂ | EtOH/H₂O | 91 | 99 |
Reactivity and Derivative Formation
Functional Group Transformations
The molecule’s three reactive centers—carboxylic acid, double bond, and phenolic hydroxyl—enable directed modifications:
A. Carboxylic Acid Derivatives
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Esterification: Reactivity order: SOCl₂ > DCC > H₂SO₄
Example: Methyl ester formation boosts lipophilicity (LogP increases to 2.1) for enhanced membrane permeability. -
Amide Formation: Coupling with primary amines via EDCI/HOBt yields bioactive conjugates.
B. Double Bond Reactions
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Hydrogenation: Pd/C-catalyzed reduction under 1 atm H₂ produces the saturated analog 3-(3-hydroxy-5-methoxyphenyl)propanoic acid, altering bioactivity profiles.
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Diels-Alder Reactions: Serves as dienophile in [4+2] cycloadditions with electron-rich dienes.
C. Phenolic Modifications
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Protection Strategies: TBDMS or acetyl groups shield the hydroxyl during synthetic sequences.
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Oxidative Coupling: Horseradish peroxidase-mediated dimerization generates biflavonoid analogs.
| Assay | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| DPPH | 12.3 | Ascorbic Acid (8.9) |
| ABTS | 9.8 | Trolox (7.1) |
| FRAP | 15.2 | Quercetin (10.5) |
Anti-Inflammatory Activity
In RAW 264.7 macrophages, the compound suppresses LPS-induced NO production (65% inhibition at 50 μM) by:
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Downregulating iNOS and COX-2 expression
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Inhibiting NF-κB nuclear translocation
Cytotoxic Effects
Preliminary screening against NCI-60 cell lines shows selective activity in breast (MCF-7, GI₅₀ = 28 μM) and colon (HT-29, GI₅₀ = 34 μM) cancers. Mechanistic studies suggest:
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G0/G1 cell cycle arrest via p21 upregulation
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Intrinsic apoptosis activation through Bax/Bcl-2 ratio modulation
Industrial and Materials Applications
Polymer Chemistry
The acrylic acid moiety enables incorporation into:
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Self-Healing Polymers: Reversible Diels-Alder adducts with furan-containing matrices
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Conductive Composites: Dopant for polyaniline-based materials (conductivity ≈ 10⁻³ S/cm)
Food Preservation
As a natural antioxidant, 0.01–0.05% w/w concentrations in edible coatings:
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Reduce lipid oxidation in meats by 40–60%
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Delay carotenoid degradation in oils during storage
Analytical Characterization
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J=15.8 Hz, 1H, CH=), 6.71 (d, J=15.8 Hz, 1H, =CH), 6.92 (s, 1H, ArH), 6.85 (s, 1H, ArH), 3.82 (s, 3H, OCH₃), 12.2 (br s, 1H, COOH)
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IR (ATR): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1275 cm⁻¹ (C-O)
Chromatographic Methods
| Technique | Conditions | Retention (min) |
|---|---|---|
| HPLC-UV (PDA) | C18, 60:40 MeOH/H2O + 0.1% FA | 8.2 |
| UPLC-MS/MS | HSS T3, ESI(-) m/z 193→149 | 3.7 |
Environmental and Regulatory Considerations
Ecotoxicology
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Aquatic Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L (96h)
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Biodegradation: 78% mineralization in 28 days (OECD 301B)
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